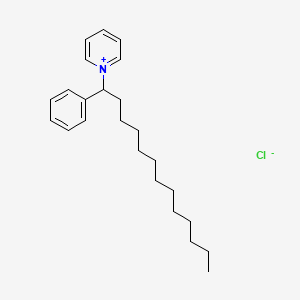

1-(Dodecylbenzyl)pyridinium chloride

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds and Pyridinium (B92312) Salts Research

1-(Dodecylbenzyl)pyridinium chloride belongs to the broad class of Quaternary Ammonium Compounds (QACs) and, more specifically, is a derivative of pyridinium salts. nih.gov QACs are organic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. nih.gov This cationic nature is a defining feature of their chemical behavior. The research landscape for QACs is extensive, as they are utilized as antimicrobials, surfactants, preservatives, and antistatic agents in a multitude of products, including cleaners, disinfectants, and personal care items. nih.gov

Pyridinium salts are a subclass of QACs where the nitrogen atom is part of a pyridine (B92270) ring. nih.gov The antimicrobial activity of pyridinium salts is a significant area of academic interest and is influenced by factors such as the length of the alkyl chain attached to the nitrogen atom, molecular hydrophobicity, and surface activity. nih.govresearchgate.net Research has consistently shown that these compounds can disrupt microbial cell membranes, leading to cell death. nih.gov The academic investigation of this compound builds upon this foundational knowledge, exploring how its specific structural modifications influence these well-established properties of QACs and pyridinium salts.

Structural Characteristics and Their Implications for Fundamental Chemical Behavior

The chemical behavior of this compound is a direct consequence of its distinct molecular architecture. Its structure is amphiphilic, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component.

Hydrophilic Head: The pyridinium cation, a six-membered aromatic ring containing a positively charged nitrogen atom, constitutes the hydrophilic portion of the molecule. This charge allows it to readily interact with water and other polar molecules.

Hydrophobic Tail: The hydrophobic part consists of a long dodecyl (C12) alkyl chain attached to a benzyl (B1604629) group, which is in turn bonded to the pyridinium nitrogen. nih.govncats.io This long hydrocarbon tail is nonpolar and repels water, preferring to interact with other nonpolar substances like oils and greases.

This dual nature is the primary driver of its behavior as a cationic surfactant. In aqueous solutions, these molecules orient themselves at interfaces (e.g., air-water or oil-water), reducing surface tension. Above a specific concentration, known as the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles. nepjol.info In these micelles, the hydrophobic tails cluster together in the core, away from the water, while the hydrophilic pyridinium heads form the outer shell, interacting with the surrounding aqueous environment. nepjol.info This micellization is a key aspect of its function in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C24H36ClN |

| Molecular Weight | 374.00 g/mol |

| Appearance | Solid |

| Key Structural Features | Cationic Pyridinium Head, Hydrophobic Dodecylbenzyl Tail |

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound and structurally similar long-chain pyridinium salts has primarily focused on three areas that leverage its surfactant and cationic properties.

Corrosion Inhibition: A significant trajectory of research investigates the use of pyridinium-based cationic surfactants as corrosion inhibitors, particularly for mild steel in acidic environments. rdd.edu.iqmdpi.com The mechanism involves the adsorption of the surfactant molecules onto the metal surface. The positively charged pyridinium head interacts with the metal surface, while the hydrophobic tails form a dense, protective layer. mdpi.com This film acts as a barrier, isolating the metal from corrosive species in the environment. mdpi.comresearchgate.net Research has shown that the efficiency of inhibition increases with the concentration of the surfactant as a more complete protective layer is formed. rdd.edu.iq The formation of aggregates and the shape of these adsorbed structures on the steel surface are crucial factors influencing the corrosion rate. researchgate.net

Antimicrobial Activity: Building on the known biocidal properties of QACs, research explores the efficacy of long-chain pyridinium salts against various microorganisms. nih.gov The antimicrobial action is generally attributed to the disruption of the microbial cell membrane by the surfactant molecules. nih.gov The long hydrophobic tail penetrates the lipid bilayer of the cell membrane, while the cationic head interacts with the negatively charged components of the membrane, leading to a loss of structural integrity and eventual cell lysis. Studies on related compounds have demonstrated that the length of the alkyl chain is a critical determinant of antimicrobial effectiveness, with chains of 12 to 14 carbons often showing high activity. semanticscholar.org

Surfactant Properties and Micelle Formation: The fundamental behavior of this compound as a surfactant is a core area of academic study. Research in this domain characterizes its properties in solution, such as its ability to lower surface tension and its micellization characteristics. chemicalbook.com The critical micelle concentration (CMC) is a key parameter determined in these studies, as it marks the point of spontaneous micelle formation and a significant change in the physicochemical properties of the solution. researchgate.net The study of micelle formation is essential for understanding how this compound functions in applications requiring emulsification, dispersion, and cleaning. sigmaaldrich.comnih.gov

Table 2: Summary of Key Academic Research Findings on Related Pyridinium Compounds

| Research Area | Key Findings |

|---|---|

| Corrosion Inhibition | Pyridinium-based surfactants adsorb on metal surfaces, forming a protective film. mdpi.com Inhibition efficiency is dependent on concentration and the structure of the adsorbed molecular layer. rdd.edu.iqresearchgate.net The process involves the replacement of water molecules on the metal surface by the inhibitor molecules. mdpi.com |

| Antimicrobial Activity | The mechanism involves disruption of the bacterial cell membrane. nih.gov Antimicrobial potency is strongly influenced by molecular hydrophobicity and the length of the alkyl side chain. nih.govresearchgate.net Compounds with C12 and C14 alkyl chains often exhibit the highest biocidal efficiency. semanticscholar.org |

| Micellization | As cationic surfactants, these compounds self-assemble into micelles in aqueous solutions above the critical micelle concentration (CMC). chemicalbook.comresearchgate.net Micelle formation is driven by the hydrophobic effect, which sequesters the nonpolar tails from water. nepjol.info |

Structure

3D Structure of Parent

Properties

CAS No. |

30901-67-8 |

|---|---|

Molecular Formula |

C24H36ClN |

Molecular Weight |

374.0 g/mol |

IUPAC Name |

1-(1-phenyltridecyl)pyridin-1-ium;chloride |

InChI |

InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-15-20-24(23-18-13-11-14-19-23)25-21-16-12-17-22-25;/h11-14,16-19,21-22,24H,2-10,15,20H2,1H3;1H/q+1;/p-1 |

InChI Key |

MTFJOJGLMOTDPS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Dodecylbenzyl Pyridinium Chloride

Conventional Quaternization Routes and Process Optimization

The primary and most conventional method for synthesizing 1-(Dodecylbenzyl)pyridinium chloride is the direct N-alkylation of pyridine (B92270) with a suitable alkylating agent, specifically 4-dodecylbenzyl chloride. evitachem.com This reaction is a classic example of a Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) process. evitachem.com In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-dodecylbenzyl chloride. This attack leads to the displacement of the chloride ion and the formation of the C-N bond, resulting in the pyridinium (B92312) cation. evitachem.com

The efficiency and yield of this quaternization reaction are highly dependent on several key process parameters, including the choice of solvent, the ratio of reactants, reaction temperature, and applied pressure. Optimization of these variables is crucial for developing a commercially viable and efficient synthetic process.

The solvent plays a critical role in the Menshutkin reaction, influencing the rate and yield of quaternization. Generally, polar solvents are preferred as they can stabilize the charged transition state and the resulting ionic product, thereby accelerating the reaction. googleapis.com Studies on the synthesis of analogous long-chain pyridinium salts have demonstrated significant variations in yield depending on the solvent system employed. For instance, the synthesis of hexadecyl-4-hydroxypyridinium chloride shows a dramatic difference in yield when conducted in different alcohols, highlighting the solvent's impact. prepchem.com While polar protic solvents like methanol and ethanol are effective, polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are also commonly used for quaternization reactions. googleapis.com In some instances, the reaction can be carried out in the absence of a solvent, which can offer environmental and processing benefits. google.com

The kinetics of the reaction typically follow second-order rate laws, consistent with the SN2 mechanism, where the rate is dependent on the concentration of both the pyridine and the alkyl halide. evitachem.com

Table 1: Effect of Solvent on the Yield of a Representative Pyridinium Salt Data adapted from a study on hexadecyl-4-hydroxypyridinium chloride synthesis, illustrating typical solvent effects in pyridinium quaternization. prepchem.com

| Solvent | Yield (%) |

| Methanol | 95% |

| Ethanol | 80% |

| Ether/Ethanol | 40% |

The molar ratio of pyridine to 4-dodecylbenzyl chloride is a critical parameter that must be optimized to maximize the yield of the desired product and minimize residual starting materials. Depending on the specific reaction conditions and the relative cost or reactivity of the starting materials, either reactant may be used in excess. Some procedures advocate for using a stoichiometric excess of pyridine, typically around 10%, to ensure the complete conversion of the more valuable alkyl halide. google.com Conversely, other methodologies suggest using an excess of the alkylating agent, 4-dodecylbenzyl chloride, to drive the reaction towards completion. evitachem.com The optimal ratio is determined through empirical studies aimed at achieving the highest possible conversion rate and purity of the final product, thereby simplifying downstream purification processes.

Temperature is a key factor in controlling the rate of quaternization. As with most chemical reactions, increasing the temperature generally leads to a higher reaction rate. The synthesis of pyridinium salts is often performed at elevated temperatures, with typical ranges falling between 75°C and 180°C. evitachem.comgoogle.com For example, a patented method for preparing alkyl pyridinium chlorides describes heating the reaction mixture to 120°C in a sealed pressure vessel. google.com

The use of a closed reaction system allows the reaction to be conducted at temperatures above the boiling point of the reactants or solvents, leading to the generation of pressure. This increase in pressure can further enhance the reaction rate by increasing the concentration of reactants in the liquid phase. Some industrial processes for similar compounds, like cetylpyridinium (B1207926) chloride, explicitly mention carrying out the reaction under applied pressure (e.g., 2 kg/cm ²) at high temperatures (180°C) to achieve high yields in a shorter time frame. google.com

Table 2: Summary of Conventional Reaction Conditions for Alkyl Pyridinium Chloride Synthesis

| Parameter | Reported Condition | Reference |

| Temperature | Room Temperature to 120°C | google.com |

| Temperature | ~120°C | evitachem.com |

| Temperature | 75-150°C | google.com |

| Pressure | Reaction conducted in a sealed vessel | google.com |

| Reactant Ratio | 10% excess pyridine | google.com |

| Reactant Ratio | Excess alkyl halide | evitachem.com |

Advanced Synthetic Approaches and Innovations

While conventional heating methods are effective, research into more efficient and environmentally benign synthetic routes is ongoing. Advanced methodologies, such as microwave-assisted synthesis and biocatalysis, offer potential advantages in terms of energy consumption, reaction time, and sustainability.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide variety of chemical reactions, including the synthesis of pyridinium salts. researchgate.netunito.it Unlike conventional heating, which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This efficient energy transfer can dramatically reduce reaction times, often from hours to mere minutes, and frequently results in higher product yields. organic-chemistry.org

The synthesis of various pyridinium derivatives has been successfully demonstrated using microwave technology. mdpi.com Studies comparing microwave-assisted methods to conventional heating for pyridine synthesis have consistently shown superior yields in significantly shorter times. organic-chemistry.org For example, a one-pot synthesis of substituted pyridines under microwave irradiation at 170°C was completed in 10-20 minutes with yields reaching up to 98%. organic-chemistry.org These findings strongly suggest that the quaternization of pyridine with 4-dodecylbenzyl chloride could be significantly optimized using a microwave-assisted approach, offering a greener and more time-efficient alternative to traditional methods.

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Pyridine Synthesis Data generalized from studies on Bohlmann-Rahtz pyridine synthesis. organic-chemistry.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 10-20 minutes |

| Temperature | High temperatures required | 170°C |

| Yield | Moderate to good | Up to 98% |

| Process | Two-step | One-pot |

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green and sustainable chemistry. While the direct enzymatic quaternization of pyridine to form this compound has not been extensively reported, the broader field of enzymatic synthesis involving pyridine and its derivatives is an active area of research. researchgate.net

Enzymes, such as "ene"-reductases, have been engineered to catalyze non-natural reactions, including the formation of C-C bonds with aromatic compounds under mild conditions, such as visible light irradiation. acs.org Furthermore, research into the total synthesis of complex natural products has utilized kinetic enzymatic resolution in pathways that begin with pyridinium salts, demonstrating the compatibility of these compounds with biocatalytic systems. chemrxiv.org The exploration of enzymes for the selective N-alkylation of heteroaromatic compounds is a logical next step. A future biocatalytic pathway could involve a specifically evolved enzyme, such as a methyltransferase or a bespoke N-alkyltransferase, that could stereoselectively and efficiently catalyze the quaternization reaction under aqueous, ambient conditions, thereby eliminating the need for organic solvents and high temperatures.

Continuous-Flow Synthesis Methodologies and Scalability Research

The synthesis of pyridinium salts, including this compound, has traditionally been performed using batch reactions. However, there is a growing interest in adapting these syntheses to continuous-flow processes to improve scalability, safety, and control over reaction parameters. escholarship.orgnih.gov Continuous-flow techniques offer advantages such as enhanced heat and mass transfer, precise control of residence time, and the ability to operate at higher temperatures and pressures safely. nih.govrsc.org

Research into the continuous-flow synthesis of similar pyridinium salts has demonstrated the potential for significant improvements in production rates and yields. For instance, studies on the synthesis of butylpyridinium bromide under continuous-flow conditions have shown that reaction yield and production rate can be optimized simultaneously. rsc.orgresearchgate.net Microwave-assisted flow synthesis has also been explored, demonstrating rapid product formation with residence times under 10 minutes and yields exceeding 94% for certain pyridinium salts. nih.gov These methodologies can be adapted for the synthesis of this compound, which typically involves the SN2 reaction between a dodecylbenzyl halide and pyridine. nih.gov

The scalability of ionic liquid synthesis, a category to which this compound belongs, is a key area of research. Adapting batch syntheses to flow chemistry allows for the production of larger quantities on shorter timescales. escholarship.orgnih.gov For example, a continuous process for aryl sulfonyl chlorides, which also involves highly reactive reagents, demonstrated a significant improvement in space-time yield compared to optimized batch conditions, producing 500g in 12 hours. mdpi.com This highlights the potential for scalable production of this compound through continuous-flow methodologies.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Pyridinium Salts

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Control | Less precise control over temperature and mixing | Improved control over reaction parameters escholarship.orgrsc.org |

| Scalability | Challenging to scale up safely | More straightforward scalability nih.govmdpi.com |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to smaller reaction volumes |

| Yield | Variable | Often higher and more consistent yields nih.gov |

| Reaction Time | Can be lengthy | Significantly reduced reaction times nih.gov |

Post-Synthetic Purification and Isolation Strategies

Recrystallization Techniques and Solvent System Development

Recrystallization is a fundamental technique for the purification of solid compounds like this compound. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of pure crystals. libretexts.org The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble or insoluble at all temperatures. ntnu.no

For quaternary ammonium (B1175870) salts, including pyridinium salts, various solvent systems have been developed. A mixed solvent system is often employed when a single suitable solvent cannot be found. ntnu.no This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is not. ntnu.no Common solvents used for the recrystallization of similar compounds include acetone (B3395972), ethanol, and mixtures like methanol:ethyl acetate or methanol:diethyl ether. ntnu.nogoogle.com For pyridinium salts with long alkyl chains, purification can be achieved through crystallization from ether suspensions or acetone. nih.govsemanticscholar.org The solvent-antisolvent method, where an antisolvent is added to a solution of the compound to induce precipitation, is also a widely used technique that is easily scalable. nih.gov

Table 2: Solvent Systems for Recrystallization of Quaternary Ammonium and Pyridinium Salts

| Compound Type | Solvent System | Reference |

|---|---|---|

| Benzalkonium chlorides | Acetone | ntnu.no |

| Dialkyldimethylammonium chlorides | Methanol:ethyl acetate or Methanol:diethylether | ntnu.no |

| Pyridinium salts (C18-C20 alkyl chains) | Acetone | nih.govsemanticscholar.org |

| Pyridinium tribromide | Acetic acid or Dichloroethane | sciencemadness.org |

| General Quaternary Ammonium Salts | NMP–anhydrous ethanol | nih.gov |

Chromatographic Separation Methods for Purity Enhancement

Chromatographic techniques are powerful tools for enhancing the purity of this compound by separating it from starting materials and byproducts. High-performance liquid chromatography (HPLC) is a widely used analytical method for assessing the purity of and separating pyridinium salts. nih.govsemanticscholar.org A developed HPLC method using a cyano column with a mobile phase of acetonitrile and water (with sodium acetate and acetic acid for pH adjustment) has been shown to effectively distinguish between pyridinium salts with different alkyl chain lengths. nih.govsemanticscholar.org For preparative purposes, column chromatography can be employed. For some pyridinium salts, a gradient of ethyl acetate and hexane, followed by pure ethyl acetate and then methanol, has been successfully used for purification. semanticscholar.org

Thin-layer chromatography (TLC) is another useful technique for monitoring reaction progress and identifying impurities. For certain cationic surfactants, including pyridinium derivatives, silica (B1680970) TLC plates with a mobile phase of ethanol and aqueous ammonium chloride have been effective for separation. researchgate.net The choice of the stationary and mobile phases is crucial for achieving good separation.

Table 3: Chromatographic Conditions for Pyridinium Salt Analysis and Purification

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| HPLC | Waters Spherisorb cyano (5 µm) | 45% acetonitrile and 55% water (0.1 M sodium acetate, pH 5.0) | Purity analysis of pyridinium salts with C8-C20 alkyl chains | nih.govsemanticscholar.org |

| Column Chromatography | Silica gel | EtOAc/hexane gradient (3:1→1:1), then AcOEt, then MeOH | Purification of 2,4,6-tri-arylpyridinium salts | semanticscholar.org |

| HPLC | Newcrom AH | Acetonitrile/Water (50/50) with Ammonium formate (B1220265) | Analysis of 1-Butylpyridinium chloride | sielc.com |

| TLC | Silica gel | Ethanol: 1% aqueous ammonium chloride (4:6, v/v) | Separation of cationic surfactants | researchgate.net |

Chemical Reactivity and Transformation Pathways

Anion Exchange and Substitution Reactions

The chloride anion in this compound can be replaced with other anions through anion exchange or metathesis reactions. This allows for the modification of the compound's properties, such as its solubility and thermal stability. These reactions are typically carried out by reacting the pyridinium salt with a salt containing the desired anion, often in a solvent where the starting pyridinium salt is soluble and the resulting inorganic salt (e.g., sodium chloride) is insoluble, thus driving the reaction forward. semanticscholar.org

For example, pyridinium bromides have been converted to their corresponding hexafluorophosphate, tetrafluoroborate, and trifluoromethanesulfonate salts by reaction with potassium hexafluorophosphate (KPF₆), sodium tetrafluoroborate (NaBF₄), and lithium trifluoromethanesulfonate (LiCF₃SO₃) in deionized water. semanticscholar.org This straightforward process can be applied to this compound to generate a variety of derivatives with different counter-ions. The synthesis of bis-pyridinium based-ionic liquids has also been achieved through quaternization followed by a metathetical anion exchange. nih.gov Anion exchange is also a key principle in the function of certain resins designed for ion removal from solutions. rsc.org

Oxidation and Reduction Chemistry of the Pyridinium Moiety

The pyridinium ring in this compound is an aromatic cation that can undergo both oxidation and reduction reactions. The pyridinium moiety is generally resistant to oxidation, but under specific conditions, it can be modified. Reagents like pyridinium chlorochromate (PCC) and pyridinium bromochromate (PBC) are themselves oxidizing agents, where the pyridinium cation acts as a counter-ion to the chromium-based oxidant, used for the oxidation of alcohols to carbonyl compounds. dergipark.org.trorganic-chemistry.org

The reduction of the pyridinium ring is a more common transformation. Pyridinium salts can be reduced to form various less aromatic or non-aromatic products such as dihydropyridines, tetrahydropyridines, and piperidines. liverpool.ac.uk The partial reduction of pyridinium salts by the addition of two electrons can generate a nucleophilic intermediate that can react with various electrophiles to produce a range of dihydropyridones. nih.gov Catalytic transfer hydrogenation, using reagents like formic acid in the presence of a rhodium catalyst, can reduce pyridinium salts to N-aryl piperidines through a reductive transamination process. nih.gov This involves the initial formation of a dihydropyridine intermediate. nih.gov The conversion of pyridines to pyridinium salts is a strategy to lower the activation energy for their reduction. liverpool.ac.uk

Hydrolytic Stability and Degradation in Aqueous Media

The hydrolytic stability of this compound in aqueous media is a critical factor in determining its environmental fate and persistence. As a quaternary pyridinium salt with a benzyl (B1604629) group, its chemical integrity in water is influenced by factors such as pH and temperature. While specific kinetic data for this exact compound is limited in publicly available literature, the degradation pathways can be inferred from studies on analogous N-benzylpyridinium salts and other quaternary ammonium compounds.

The primary mechanism for the degradation of N-benzyl substituted quaternary ammonium cations in aqueous solutions is nucleophilic substitution at the benzylic carbon atom. In an aqueous environment, the hydroxide (B78521) ion (OH⁻) acts as the primary nucleophile, particularly under neutral to alkaline conditions. This nucleophilic attack on the methylene (B1212753) bridge of the benzyl group leads to the cleavage of the carbon-nitrogen (C-N) bond.

The principal degradation products from this hydrolytic cleavage are anticipated to be pyridine and the corresponding dodecylbenzyl alcohol. The reaction is generally considered to be a bimolecular nucleophilic substitution (SN2) type reaction. The rate of this degradation is significantly accelerated in alkaline solutions due to the higher concentration of the hydroxide nucleophile. Conversely, under acidic conditions, the compound is expected to exhibit greater stability as the concentration of hydroxide ions is minimal.

Factors that influence the rate of hydrolytic degradation include:

pH: Increased pH leads to a higher concentration of hydroxide ions, which accelerates the rate of nucleophilic attack and subsequent degradation.

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

| pH Condition | Hydroxide Concentration | Expected Rate of Hydrolysis | Primary Degradation Pathway |

| Acidic (pH < 7) | Low | Slow | Minimal degradation |

| Neutral (pH = 7) | Moderate | Moderate | Slow SN2 hydrolysis |

| Alkaline (pH > 7) | High | Fast | Accelerated SN2 hydrolysis |

Advanced Spectroscopic and Structural Characterization of 1 Dodecylbenzyl Pyridinium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(Dodecylbenzyl)pyridinium chloride, a combination of one-dimensional and multi-dimensional NMR experiments allows for the complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons and their neighboring protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyridinium (B92312) ring, the benzyl (B1604629) group, and the dodecyl chain.

The protons on the pyridinium ring are expected to be deshielded due to the positive charge on the nitrogen atom, thus appearing at a downfield chemical shift, typically in the range of δ 8.0-9.5 ppm. The ortho-protons (adjacent to the nitrogen) would be the most deshielded, followed by the para-proton, and then the meta-protons. The protons of the benzyl group would also show characteristic signals. The methylene (B1212753) protons of the benzyl group, being adjacent to the positively charged pyridinium nitrogen, would be deshielded and are expected to appear as a singlet around δ 5.5-6.0 ppm. The aromatic protons of the benzyl ring would resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm.

The long dodecyl chain would give rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) would appear as a triplet at approximately δ 0.8-0.9 ppm. The methylene groups (CH₂) of the dodecyl chain would produce a complex multiplet pattern in the range of δ 1.2-1.6 ppm, with the methylene group alpha to the benzyl ring appearing slightly further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridinium (ortho-H) | 8.8 - 9.2 | d |

| Pyridinium (para-H) | 8.2 - 8.5 | t |

| Pyridinium (meta-H) | 8.0 - 8.3 | t |

| Benzyl (aromatic-H) | 7.2 - 7.6 | m |

| Benzyl (CH₂) | 5.5 - 6.0 | s |

| Dodecyl (α-CH₂) | 2.6 - 2.8 | t |

| Dodecyl (-(CH₂)₁₀-) | 1.2 - 1.6 | m |

d: doublet, t: triplet, s: singlet, m: multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyridinium ring are expected to resonate at downfield chemical shifts due to the electron-withdrawing effect of the quaternized nitrogen atom. The ortho- and para-carbons are typically the most deshielded.

The carbons of the benzyl group would also be in the aromatic region, with the benzylic methylene carbon appearing around δ 60-65 ppm. The carbons of the dodecyl chain would be observed in the upfield aliphatic region of the spectrum, with the terminal methyl carbon being the most shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridinium (ortho-C) | 145 - 150 |

| Pyridinium (para-C) | 140 - 145 |

| Pyridinium (meta-C) | 128 - 132 |

| Benzyl (quaternary-C) | 135 - 140 |

| Benzyl (aromatic-CH) | 125 - 130 |

| Benzyl (CH₂) | 60 - 65 |

| Dodecyl (α-CH₂) | 35 - 40 |

| Dodecyl (-(CH₂)₁₀-) | 22 - 32 |

Advanced Multi-dimensional NMR Techniques

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A two-dimensional ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the ortho-, meta-, and para-protons of the pyridinium ring, and between the adjacent methylene groups in the dodecyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a two-dimensional technique that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups. For example, an HMBC spectrum would show a correlation between the benzylic methylene protons and the quaternary carbon of the benzyl ring, as well as the ortho-carbons of the pyridinium ring, thus confirming the N-benzyl linkage.

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of ionic and polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily detected as its intact cation, [C₂₄H₃₆N]⁺. The mass spectrum would show a prominent peak corresponding to the mass of this cation.

The fragmentation of the parent ion can be induced in the mass spectrometer to provide structural information. For benzylpyridinium compounds, a characteristic fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the pyridinium ring. This would result in the formation of a dodecylbenzyl cation and a neutral pyridine (B92270) molecule.

Table 3: Expected Ions in the ESI-MS of this compound

| Ion | Structure | Expected m/z |

|---|---|---|

| Parent Cation | [C₂₄H₃₆N]⁺ | 338.28 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For the 1-(Dodecylbenzyl)pyridinium cation, HRMS would be used to confirm its molecular formula. The experimentally measured exact mass would be compared to the theoretically calculated mass for the proposed formula, with a very small mass error (typically in the parts-per-million range) providing strong evidence for the correct elemental composition.

Table 4: High-Resolution Mass Data for the 1-(Dodecylbenzyl)pyridinium Cation

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a primary technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can determine bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction for Crystal Structure Analysis

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's structure in the solid state. This technique would allow for the exact determination of the spatial arrangement of the dodecylbenzyl group, the pyridinium ring, and the chloride anion in this compound. However, a thorough search of crystallographic databases indicates that no single crystal structure for this compound has been reported.

Powder X-ray Diffraction for Polymorphism and Phase Behavior

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the crystalline nature of a bulk sample, identifying different crystalline forms (polymorphs), and studying phase transitions. While PXRD is a standard characterization technique for solid materials, no published powder diffraction patterns for this compound are available in the scientific literature.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the thermal stability of a compound, identifying decomposition temperatures, and studying its degradation profile. Despite the importance of thermal stability for chemical compounds, there are no published TGA studies specifically focused on this compound.

Other Spectroscopic Characterization Methods

A variety of other spectroscopic techniques are essential for a full characterization of a chemical compound, providing insights into its electronic structure and the functional groups present.

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum can provide information about the conjugated systems and intermolecular interactions. For this compound, UV-Vis spectroscopy would be expected to show absorptions related to the pyridinium and benzyl chromophores. However, specific experimental UV-Vis spectra and detailed analyses of the electronic transitions for this compound have not been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching of the pyridinium and benzyl rings, as well as the aliphatic C-H stretching of the dodecyl chain. While general IR spectral data for similar compounds exist, a detailed and assigned IR spectrum for this compound is not available in the peer-reviewed literature.

The expected characteristic IR absorption bands for this compound would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1000 |

Theoretical and Computational Investigations of 1 Dodecylbenzyl Pyridinium Chloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT can be employed to predict a variety of properties for 1-(dodecylbenzyl)pyridinium chloride, including its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

While specific DFT studies on this compound are scarce, research on similar dicationic pyridinium (B92312) ionic liquids has shown that the nature of the counter-ion and the substituents on the pyridinium ring significantly influence the electronic properties. kaust.edu.sa For this compound, the electron density is expected to be localized on the pyridinium ring, leading to its cationic nature. kaust.edu.sa The HOMO-LUMO energy gap, a key indicator of chemical reactivity, would be influenced by the interplay between the electron-withdrawing pyridinium head and the electron-donating dodecyl and benzyl (B1604629) groups.

Table 1: Predicted Electronic Properties of 1-(Dodecylbenzyl)pyridinium Cation from Analogous Systems

| Property | Predicted Characteristic | Influence of Molecular Fragments |

| HOMO | Likely localized on the benzyl and dodecyl chains | The alkyl and benzyl groups are electron-donating. |

| LUMO | Primarily localized on the pyridinium ring | The pyridinium ring is electron-accepting. |

| HOMO-LUMO Gap | Moderate | Determines the kinetic stability and reactivity. |

| Electrostatic Potential | Positive charge concentrated on the pyridinium ring and the nitrogen atom | Guides intermolecular interactions. |

Note: This table is predictive and based on general principles and data from analogous compounds in the absence of specific DFT data for this compound.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. PES analysis is crucial for understanding reaction mechanisms, identifying transition states, and calculating reaction rates. For a molecule like this compound, PES analysis could be used to study its decomposition pathways or its interactions with other molecules.

The construction of a full-dimensional analytical PES for a molecule of this size is computationally demanding. rsc.org However, simplified PES scans can be performed to investigate specific conformational changes, such as the rotation around the C-N bond connecting the benzyl group to the pyridinium ring or the conformational flexibility of the dodecyl chain. These studies would reveal the energy barriers associated with different conformations and help identify the most stable geometries. researchgate.net For instance, the interaction of the chloride anion with the pyridinium cation can be mapped on a PES to understand the ion-pairing and dissociation dynamics in different solvents. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. MD simulations are particularly useful for studying the behavior of large molecules and condensed-phase systems.

The long dodecyl chain and the flexible benzyl group of this compound give rise to a large number of possible conformations. MD simulations can be used to explore the conformational landscape of this molecule and to study the dynamics of transitions between different conformations.

For the dodecyl chain, the conformation is expected to be predominantly in a trans-planar arrangement in the crystalline state, as observed for 1-dodecylpyridinium chloride monohydrate. researchgate.netresearchgate.net In solution, the chain will exhibit greater flexibility with gauche conformations becoming more prevalent. MD simulations can quantify the population of different conformers and the timescale of their interconversion. The rotational dynamics of the pyridinium headgroup and the benzyl group can also be investigated, providing insights into the local mobility of different parts of the molecule.

Table 2: Torsion Angles in the Hydrocarbon Chain of Similar Alkylpyridinium Salts

| Compound | Torsion Angle (N-C6-C7-C8) | Reference |

| 1-dodecylpyridinium chloride monohydrate | 179.0(4)° | researchgate.net |

| 1-dodecylpyridinium bromide monohydrate | 179.8(5)° | researchgate.net |

These values indicate a nearly complete trans-planar conformation of the alkyl chain in the solid state.

In condensed phases, such as in solution or in the solid state, the behavior of this compound is governed by a complex network of intermolecular interactions. MD simulations, employing a suitable force field, can be used to model these interactions and to predict the structure and properties of aggregates, such as micelles, and the behavior at interfaces.

The amphiphilic nature of this compound, with its polar pyridinium head and nonpolar dodecylbenzyl tail, will lead to self-assembly in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). MD simulations can provide detailed information about the structure of these micelles, including their size, shape, and the arrangement of the individual molecules within them. Furthermore, simulations can be used to study the interaction of this compound with surfaces or other molecules, which is relevant for its applications as a surfactant or a biocide. The development of accurate force fields is crucial for the reliability of these simulations. researchgate.netuchicago.edu

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a flexible molecule like this compound from first principles is a challenging task. Crystal structure prediction (CSP) methodologies typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their lattice energies, which are calculated using computational methods.

For ionic compounds like this compound, the crystal packing will be determined by a balance of electrostatic interactions between the pyridinium cation and the chloride anion, van der Waals interactions between the hydrocarbon tails, and potential hydrogen bonding if water molecules are present in the crystal lattice. researchgate.netresearchgate.net The known crystal structure of 1-dodecylpyridinium chloride monohydrate reveals a bilayered arrangement where the hydrocarbon chains are interdigitated. researchgate.net A similar packing motif can be anticipated for this compound, with the bulkier benzyl group influencing the details of the packing and potentially leading to a larger unit cell.

Table 3: Crystallographic Data for 1-dodecylpyridinium chloride monohydrate

| Parameter | Value | Reference |

| Formula | C17H30N+·Cl−·H2O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 35.839(5) | researchgate.net |

| b (Å) | 5.663(1) | researchgate.net |

| c (Å) | 9.771(2) | researchgate.net |

| β (°) | 94.75(1) | researchgate.net |

This data for a closely related compound provides a basis for what might be expected for the crystal structure of this compound.

Computational Approaches to Structure-Activity Relationships (SAR) from a Chemical Perspective

Theoretical and computational chemistry offers a powerful lens through which to examine the intricate relationship between the molecular structure of this compound and its biological activity. By employing computational models, it is possible to elucidate the specific physicochemical properties that govern its function, thereby enabling a more rational approach to the design of analogous compounds with potentially enhanced or tailored activities. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, provides a framework for correlating molecular descriptors with biological endpoints.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a chemical compound is a function of its molecular structure. Consequently, by quantifying specific structural, electronic, and steric features, mathematical models can be developed to predict the activity of new, unsynthesized compounds. For a molecule like this compound, which possesses a distinct cationic head, a flexible hydrophobic tail, and an aromatic benzyl group, a variety of molecular descriptors are pertinent to its SAR.

A significant body of research on quaternary ammonium (B1175870) compounds (QACs) and specifically on N-alkylpyridinium derivatives has demonstrated that their antimicrobial efficacy is strongly influenced by steric and hydrophobic factors. For instance, 3D-QSAR studies on a series of N-alkylpyridinium compounds have revealed that the spatial arrangement of the molecule plays a crucial role in its interaction with biological targets.

Key molecular descriptors that are typically investigated in the computational analysis of this compound and its analogs include:

Lipophilicity/Hydrophobicity (LogP): This descriptor is critical for understanding the partitioning of the molecule between aqueous and lipid phases, which is essential for its ability to traverse cell membranes. The long dodecyl chain in this compound contributes significantly to its hydrophobic character.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and its ability to participate in electronic interactions. The distribution of charge, particularly the positive charge on the pyridinium nitrogen, is also a key factor in its mechanism of action.

Steric Descriptors: These parameters, which can include molecular volume, surface area, and specific conformational angles, describe the three-dimensional shape of the molecule. The steric bulk of the benzyl and dodecyl groups can influence how the molecule fits into a biological target site.

To illustrate the application of these computational approaches, consider a hypothetical QSAR study on a series of 1-(Alkylbenzyl)pyridinium chloride analogs, where the length of the alkyl chain is varied. The following data tables present plausible calculated molecular descriptors and their correlation with a hypothetical biological activity, such as antimicrobial efficacy.

| Compound | Alkyl Chain Length | LogP | Molecular Surface Area (Ų) | LUMO Energy (eV) |

|---|---|---|---|---|

| Analog 1 | C8 | 3.5 | 450 | -2.8 |

| Analog 2 | C10 | 4.5 | 500 | -2.9 |

| This compound | C12 | 5.5 | 550 | -3.0 |

| Analog 3 | C14 | 6.5 | 600 | -3.1 |

| Analog 4 | C16 | 7.5 | 650 | -3.2 |

In this hypothetical dataset, as the alkyl chain length increases, the lipophilicity (LogP) and molecular surface area also increase. The LUMO energy, which can be related to the molecule's ability to accept electrons, shows a slight decrease.

| Compound | Alkyl Chain Length | LogP | Hypothetical Antimicrobial Activity (MIC, µM) |

|---|---|---|---|

| Analog 1 | C8 | 3.5 | 32 |

| Analog 2 | C10 | 4.5 | 16 |

| This compound | C12 | 5.5 | 8 |

| Analog 3 | C14 | 6.5 | 16 |

| Analog 4 | C16 | 7.5 | 32 |

The data in Table 2 suggests a parabolic relationship between lipophilicity (LogP) and antimicrobial activity. The activity increases as the alkyl chain length increases up to C12, after which a further increase in chain length leads to a decrease in activity. This "cut-off" effect is a well-documented phenomenon in the SAR of surfactants and is often attributed to reduced bioavailability or self-aggregation at higher hydrophobicities.

A simplified, hypothetical QSAR equation derived from such data might take the form:

Log(1/MIC) = c1(LogP) - c2(LogP)² + c3(LUMO) + constant

Where c1, c2, and c3 are coefficients determined by regression analysis. Such an equation would quantitatively describe the relationship between the molecular descriptors and the biological activity, allowing for the prediction of the activity of other, similar compounds.

Fundamental Mechanistic Studies of 1 Dodecylbenzyl Pyridinium Chloride Interactions

Investigation of Self-Assembly Processes and Critical Micelle Concentration (CMC)

The self-assembly of surfactant molecules into micelles is a hallmark of their behavior in aqueous solutions. This process is primarily driven by the hydrophobic effect, where the hydrophobic dodecylbenzyl tails of the 1-(Dodecylbenzyl)pyridinium chloride molecules aggregate to minimize their contact with water, while the hydrophilic pyridinium (B92312) heads remain exposed to the aqueous environment. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC), a key parameter characterizing a surfactant's efficiency.

Surface tension measurement is a classic and reliable method for determining the CMC of surfactants. As this compound is added to water, its molecules accumulate at the air-water interface, with the hydrophobic tails oriented away from the water, leading to a significant reduction in surface tension. This decrease continues until the interface becomes saturated with surfactant monomers. Beyond this point, any further addition of the surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The point at which the surface tension plateaus corresponds to the CMC.

Studies on analogous compounds like dodecylpyridinium chloride show a substantial capability to reduce the surface tension of water from approximately 72 mN/m to below 40 mN/m at concentrations above the CMC smolecule.com. The presence of a benzyl (B1604629) group, as in this compound, generally increases the hydrophobicity of the molecule, which is expected to lead to a lower CMC compared to its non-benzylated counterpart, dodecylpyridinium chloride nih.gov. This is because the increased hydrophobicity enhances the driving force for the surfactant to leave the aqueous environment, either by adsorbing at the interface or by forming micelles.

Table 1: Comparison of CMC Values for Dodecylpyridinium Chloride Determined by Different Methods at 25°C

| Method | CMC (mM) |

| Surface Tension | 14.5 - 16.0 |

| Conductivity | 14.5 - 16.0 |

Data compiled from studies on the closely related compound dodecylpyridinium chloride smolecule.com.

Conductivity measurement is another widely used technique to determine the CMC of ionic surfactants like this compound. This method is based on the change in the molar conductivity of the solution with increasing surfactant concentration. Below the CMC, the surfactant exists as individual ions (dodecylbenzylpyridinium cations and chloride anions), and the conductivity increases linearly with concentration.

Upon micelle formation, the mobility of the surfactant cations is significantly reduced as they become part of the larger, slower-moving micellar aggregates. Additionally, a fraction of the counter-ions (chloride ions) become associated with the micelle surface, further reducing the number of free charge carriers in the solution. This leads to a distinct break in the plot of conductivity versus concentration, with the slope decreasing in the post-micellar region. The concentration at this inflection point is taken as the CMC.

For dodecylpyridinium chloride, conductivity and surface tension methods have been shown to yield consistent CMC values smolecule.com. Thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), can also be derived from the temperature dependence of the CMC, providing deeper insights into the spontaneity and driving forces of the micellization process researchgate.netresearchgate.net. The micellization process is generally spontaneous, as indicated by a negative ΔG°mic mdpi.com.

Interaction Mechanisms with Different Interfaces and Phases

The amphiphilic structure of this compound dictates its behavior at the interfaces between different phases, such as oil-water and solid-liquid interfaces. Its ability to reduce interfacial tension and adsorb onto surfaces is central to many of its applications.

In multiphase systems like oil and water, this compound molecules orient themselves at the interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This arrangement reduces the unfavorable interactions between the oil and water molecules, thereby lowering the interfacial tension (IFT). The reduction in IFT is a critical factor in the formation and stabilization of emulsions.

The presence of the benzyl group in this compound enhances its lipophilicity, which can lead to a more significant reduction in oil-water IFT compared to simple alkylpyridinium surfactants. Studies on similar surfactants have shown that they can effectively lower the IFT, and this effect is often more pronounced at higher temperatures and in the presence of electrolytes researchgate.netucl.ac.uk. The efficiency of IFT reduction is dependent on the surfactant concentration, with a significant decrease observed up to the CMC, after which the IFT tends to level off researchgate.net.

Table 2: Illustrative Effect of Cationic Surfactant Concentration on Oil-Water Interfacial Tension

| Surfactant Concentration | Interfacial Tension (mN/m) |

| 0 | ~50 |

| Below CMC | Decreasing |

| At and Above CMC | Low and relatively constant |

This table represents a general trend for cationic surfactants at an oil-water interface.

The adsorption of this compound onto solid surfaces from a liquid phase is governed by a combination of electrostatic and hydrophobic interactions. On a negatively charged surface, such as silica (B1680970) at neutral or high pH, the positively charged pyridinium head group is electrostatically attracted to the surface. As the surfactant concentration increases, hydrophobic interactions between the adsorbed dodecylbenzyl tails lead to the formation of surface aggregates, often referred to as hemimicelles or admicelles.

The adsorption isotherm, which relates the amount of adsorbed surfactant to its concentration in the bulk solution, typically shows a multi-stage process for ionic surfactants on oppositely charged surfaces nitrkl.ac.in. At very low concentrations, individual surfactant ions adsorb. As the concentration increases, surface aggregation occurs, leading to a sharp increase in adsorption. Finally, at concentrations around and above the CMC, the adsorption density often reaches a plateau.

Studies on the adsorption of cetylpyridinium (B1207926) chloride (a similar cationic surfactant) on silica nanoparticles have shown that the adsorption is dependent on the particle size and pH nih.govnih.gov. Research on tetradecyl dimethyl benzyl ammonium (B1175870) chloride has demonstrated its strong collecting capacity and selectivity for quartz, indicating preferential adsorption on silica surfaces researchgate.net. The benzyl group can contribute to the adsorption process through π-π interactions with certain surfaces. The adsorption process for cationic surfactants on negatively charged surfaces is often exothermic due to strong electrostatic interactions nih.gov.

Table 3: Mechanisms of Cationic Surfactant Adsorption at a Hydrophilic Solid-Water Interface

| Adsorption Mechanism | Description |

| Ion Exchange | Adsorption of surfactant cations onto oppositely charged sites on the solid surface. |

| Ion Pairing | Adsorption of surfactant ions onto sites unoccupied by counter-ions. |

| Hydrophobic Bonding | Attraction between the hydrophobic tails of adsorbed surfactant molecules and those in solution, leading to surface aggregation. |

| Adsorption by Polarization of π electrons | Attraction between electron-rich aromatic nuclei (like the benzyl group) of the surfactant and positive sites on the adsorbent. |

General mechanisms for surfactant adsorption at solid-liquid interfaces nitrkl.ac.in.

Interactions with Organized Molecular Assemblies (e.g., lipid bilayers, vesicles)

The interaction of this compound with organized molecular assemblies like lipid bilayers and vesicles is of significant interest, particularly due to its biocidal properties. These interactions can lead to the disruption of cell membrane integrity.

The initial interaction is typically electrostatic, with the cationic pyridinium head group of the surfactant binding to the negatively charged components of the lipid bilayer, such as phosphate (B84403) groups of phospholipids (B1166683) researchgate.net. Following this initial binding, the hydrophobic dodecylbenzyl tail can insert into the hydrophobic core of the bilayer.

This insertion disrupts the ordered packing of the lipid molecules, leading to an increase in membrane fluidity and permeability. At lower concentrations, this may result in the leakage of intracellular components. At higher concentrations, the surfactant can cause the complete solubilization of the lipid bilayer, leading to the formation of mixed micelles composed of lipids and surfactant molecules.

Studies on cetylpyridinium chloride have detailed a multi-stage process for the solubilization of lipid vesicles, starting with the formation of stable mixed bilayers, followed by gradual disintegration and eventual formation of mixed micelles nih.gov. The presence of a benzyl group in this compound, which increases its hydrophobicity, may enhance its ability to penetrate and disrupt the lipid bilayer compared to analogous surfactants without this group nih.gov.

Dye-Surfactant Interaction Mechanisms and Binding Studies of this compound

The interaction between dyes and surfactants is a complex phenomenon governed by a combination of electrostatic and hydrophobic forces. In the context of this compound, a cationic surfactant, its interaction with anionic dyes is particularly significant. This section delves into the fundamental mechanistic studies of these interactions, focusing on the determination of binding constants through spectrophotometry and the analysis of aggregation behavior via conductometry.

Spectrophotometric Characterization of Binding Constants

Spectrophotometry serves as a powerful tool to investigate the formation of dye-surfactant complexes. The binding of a cationic surfactant like this compound to an anionic dye molecule typically leads to a noticeable change in the dye's electronic absorption spectrum. This spectral shift is indicative of the formation of a new complex with altered electronic properties.

The interaction between an anionic azo dye, C.I. Reactive Orange 16 (RO16), and the closely related cationic surfactant dodecylpyridinium chloride (DPC) provides a well-documented example of this phenomenon. The formation of a DPC-RO16 ion-pair complex results in a decrease in the maximum absorption of the dye solution. This occurs because the surfactant molecules form a complex with the dye, altering the environment around the dye's chromophore.

The binding constant (Kb), which quantifies the equilibrium between the free dye and surfactant molecules and the dye-surfactant complex, can be determined from these spectral changes. By monitoring the absorbance at a fixed wavelength while varying the surfactant concentration, the binding constant can be calculated using various models, such as the Benesi-Hildebrand equation.

Table 1: Illustrative Spectrophotometric Data for the Interaction of an Anionic Dye with a Cationic Surfactant

| Surfactant Concentration (M) | Absorbance at λmax |

| 0 | 1.577 |

| 1 x 10-5 | 1.452 |

| 2 x 10-5 | 1.338 |

| 4 x 10-5 | 1.156 |

| 8 x 10-5 | 0.989 |

Note: This data is representative and illustrates the typical trend observed in spectrophotometric titrations of anionic dyes with cationic surfactants.

The binding process is influenced by several factors, including the structure of the dye and surfactant, temperature, and the presence of electrolytes. For instance, the addition of electrolytes can impact the absorbance of the dye-surfactant complex by screening the charges, thereby affecting the stability of the complex. The order of effectiveness of different cations and anions in increasing the absorbance of the DPC-RO16 complex has been reported, highlighting the role of ionic species in modulating these interactions.

Conductometric Analysis of Dye-Surfactant Aggregation

When a cationic surfactant like this compound is added to a solution of an anionic dye, the initial conductivity of the solution is the sum of the conductivities of the individual ions. As the surfactant is added, the oppositely charged dye and surfactant ions associate to form a less-conducting ion pair or complex. This association leads to a deviation from the expected additive conductivity.

A key parameter derived from conductometric measurements is the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. However, in the presence of dye molecules, aggregation can occur at surfactant concentrations well below the CMC. This is often referred to as the critical aggregation concentration (CAC). The formation of these dye-surfactant aggregates is marked by a distinct break in the plot of conductivity versus surfactant concentration.

Table 2: Representative Conductometric Data for the Aggregation of an Anionic Dye with a Cationic Surfactant

| Surfactant Concentration (M) | Specific Conductance (μS/cm) |

| 0 | 50 |

| 1 x 10-5 | 55 |

| 2 x 10-5 | 60 |

| 4 x 10-5 | 65 |

| 8 x 10-5 | 68 |

| 1 x 10-4 | 70 |

Note: This data is for illustrative purposes, showing a change in the slope of conductivity with increasing surfactant concentration, indicative of aggregate formation.

From the conductometric data, thermodynamic parameters such as the equilibrium constant for the formation of the dye-surfactant ion pair can be calculated. Studies on similar systems have shown that the reaction between anionic dyes and cationic surfactants is often an enthalpy-driven process and is highly dependent on both temperature and the molecular structures of the interacting species. The analysis of conductivity plots provides valuable insights into the stoichiometry of the dye-surfactant aggregates and the energetics of their formation.

Interactions and Behavioral Studies of 1 Dodecylbenzyl Pyridinium Chloride in Diverse Systems

Modification of Rheological Properties of Colloidal Suspensions and Complex Fluids

1-(Dodecylbenzyl)pyridinium chloride, as a cationic surfactant, significantly alters the rheological properties of colloidal suspensions, particularly those involving negatively charged particles like bentonite (B74815) clays (B1170129). ijcea.orgresearchgate.net Bentonite dispersions in water typically form a "house-of-cards" structure due to electrostatic interactions between the negatively charged faces and positively charged edges of the clay platelets. researchgate.net This structure results in high viscosity, yield stress, and thixotropic behavior, meaning the suspension becomes less viscous when a shear force is applied and returns to a more solid-like state upon resting. ijcea.orgceon.rs

The introduction of this compound disrupts this native structure. The cationic pyridinium (B92312) headgroup adsorbs onto the negatively charged surfaces of the clay particles, neutralizing the surface charge. ijcea.org This action reduces the electrostatic repulsion between particles, leading to changes in the suspension's stability and flow characteristics.

At low concentrations, the surfactant can cause flocculation by neutralizing surface charges and allowing van der Waals forces to dominate, which may initially increase viscosity. However, as the concentration of this compound increases, a significant reduction in viscosity is typically observed. ijcea.org This is because the surfactant molecules form a layer on the clay particles, which not only neutralizes the charge but also creates a steric barrier, preventing the platelets from aggregating into the viscosity-building house-of-cards network. ijcea.org The behavior can shift from shear-thinning with a distinct yield stress towards more Newtonian flow characteristics. ijcea.org

Table 1: Effect of Cationic Surfactant Concentration on Rheological Properties of Bentonite Suspension

| Surfactant Concentration | Predominant Interaction | Effect on Clay Structure | Observed Rheological Change |

| Low | Charge Neutralization | Flocculation, particle aggregation | Initial increase in viscosity and yield stress |

| High | Steric Hindrance, Micelle Formation | Particle dispersion, disruption of network | Significant decrease in viscosity, shift towards Newtonian behavior |

Research on similar cationic surfactants like cetyltrimethyl ammonium (B1175870) bromide (CTAB) has demonstrated this phenomenon clearly. The addition of CTAB to a bentonite suspension significantly reduces its viscosity and shifts its behavior from shear-thinning with a yield stress toward Newtonian. ijcea.org The specific effects depend on factors such as the clay concentration, the ionic strength of the medium, and the precise molecular structure of the surfactant. researchgate.netnih.govmdpi.com

Interaction with Polymeric Materials and Surface Modification

This compound can be used to modify the surface properties of polymeric materials, fundamentally altering their wettability and surface energy. imist.ma Polymers are often hydrophobic, meaning they repel water, which results in a high water contact angle. aalto.finih.gov For many applications, increasing the hydrophilicity (water-attractiveness) of a polymer surface is desirable.

As a surfactant, this compound possesses both a hydrophobic part (the dodecylbenzyl group) and a hydrophilic part (the cationic pyridinium headgroup). When applied to a polymer surface, these molecules tend to self-assemble at the interface. The hydrophobic tails interact with the hydrophobic polymer surface, while the hydrophilic pyridinium heads orient themselves towards the exterior. imist.ma

This orientation exposes a layer of hydrophilic groups to the environment, which can attract water molecules. The result is a decrease in the water contact angle and an increase in the surface energy of the polymer, making it more wettable. aalto.fimsu.rubiolinchina.com The extent of this modification depends on the concentration of the surfactant and the method of application.

Table 2: Representative Changes in Water Contact Angle on a Polymer Surface After Treatment with a Cationic Surfactant

| Surface | Treatment | Typical Water Contact Angle | Wettability |

| Untreated Polymer (e.g., Polystyrene) | None | > 90° | Hydrophobic |

| Treated Polymer | Application of this compound | < 90° | Increased Hydrophilicity |

This modification is crucial in applications where adhesion, printing, or biocompatibility are important factors. By rendering the surface more hydrophilic, subsequent coatings or biological materials can interact more favorably with the polymer.

Polymers are excellent electrical insulators, which allows them to accumulate static electrical charges on their surfaces. specialchem.com This static buildup can cause problems such as dust attraction, electrostatic discharge (ESD) that can damage sensitive electronics, and handling difficulties during processing. inchr-esd.com this compound, as a quaternary ammonium salt, is an effective antistatic agent. google.com

The mechanism behind its antistatic properties involves its surfactant nature and ionic character. When incorporated into or applied to the surface of a polymer, the this compound molecules migrate to the surface. The hydrophilic pyridinium headgroups attract moisture from the surrounding atmosphere. This thin layer of adsorbed water, combined with the mobile ions (pyridinium cations and chloride anions) from the surfactant, creates a conductive pathway along the polymer's surface.

This conductive layer allows static charges to dissipate rather than accumulate. nih.gov Consequently, the surface resistivity of the polymer is significantly reduced, often from the range of 10¹⁴–10¹⁶ ohms/square for an untreated polymer down to the antistatic range of 10⁹–10¹² ohms/square. researchgate.netspecialchem.com This makes the material suitable for applications where static control is critical, such as in electronics packaging and cleanroom environments. inchr-esd.com The effectiveness of these antistatic agents can be influenced by environmental humidity, as their function relies on attracting atmospheric moisture.

Table 3: Effect of this compound on the Surface Resistivity of a Polymer

| Material | Typical Surface Resistivity (ohms/square) | Classification |

| Untreated Polymer | 10¹⁴ – 10¹⁶ | Insulative |

| Polymer with Antistatic Agent | 10⁹ – 10¹² | Antistatic / Static Dissipative |

| Conductive Material | < 10⁵ | Conductive |

Formation of Nanohybrid Materials and Composites

This compound can act as a structure-directing agent, or template, in the synthesis of mesoporous materials, particularly mesoporous silica (B1680970). pku.edu.cnnih.gov Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. The synthesis process, often a sol-gel method, relies on the self-assembly of surfactant molecules into micelles in a solution containing silica precursors (like tetraethyl orthosilicate, TEOS). nih.gov

In an aqueous solution above its critical micelle concentration, this compound molecules aggregate to form micelles, where the hydrophobic dodecylbenzyl tails form the core and the hydrophilic pyridinium heads form the outer surface. These micelles can arrange themselves into ordered liquid-crystalline phases.

The silica precursors, upon hydrolysis, form negatively charged silicate (B1173343) species that are electrostatically attracted to the positively charged pyridinium headgroups on the surface of the micelles. nih.gov As the silica polymerizes, it forms a solid framework around the micellar template. Subsequent removal of the organic surfactant template, typically through calcination or solvent extraction, leaves behind a rigid silica structure with a network of uniform, ordered pores that are replicas of the original micellar arrangement. pku.edu.cnnih.gov Pyridinium-based ionic liquids and surfactants have been successfully used in this templating role. mdpi.comarxiv.orgresearchgate.net

This compound is used to create organoclays, which are hybrid organic-inorganic nanocomposites. scispace.com This is achieved by intercalating the surfactant into the interlayer spaces of layered silicate clays like montmorillonite (B579905), a major component of bentonite. mdpi.comappliedmineralogy.com

Naturally occurring clays like montmorillonite are hydrophilic and have exchangeable inorganic cations (such as Na⁺ or Ca²⁺) residing in the galleries between their silicate layers. scispace.commdpi.com In an aqueous dispersion, the positively charged 1-(Dodecylbenzyl)pyridinium cations replace these inorganic cations through an ion-exchange process. scispace.com

The bulky organic cations enter the interlayer space, forcing the silicate layers apart. This process, known as intercalation, significantly increases the basal spacing (the distance between layers), which can be measured by X-ray diffraction (XRD). researchgate.netappliedmineralogy.com The long dodecylbenzyl tails of the surfactant molecules arrange themselves within the galleries, transforming the clay's surface from hydrophilic to organophilic (hydrophobic). mdpi.com This surface modification makes the organoclay compatible with organic polymers, allowing it to be dispersed into a polymer matrix to create polymer-clay nanocomposites with enhanced mechanical and thermal properties.

Table 4: Representative XRD Basal Spacing of Montmorillonite Clay Before and After Intercalation

| Clay Sample | Cation in Interlayer | Typical Basal Spacing (d₀₀₁) | Surface Character |

| Natural Montmorillonite | Na⁺, Ca²⁺ | ~1.2 - 1.5 nm | Hydrophilic |

| Organo-Montmorillonite | 1-(Dodecylbenzyl)pyridinium⁺ | > 1.8 nm | Organophilic |

The arrangement of the surfactant molecules within the clay galleries can vary from a monolayer to a bilayer or even a paraffin-like arrangement, depending on the surfactant concentration relative to the clay's cation exchange capacity (CEC). nih.gov

Catalytic Applications and Phase Transfer Catalysis

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, in this case, a quaternary ammonium salt, transports a reactant from one phase to another, thereby enabling the reaction to proceed. Common applications of phase transfer catalysis include nucleophilic substitution reactions, such as the Williamson ether synthesis, and dehydrohalogenation reactions.

In the context of the Williamson ether synthesis, a phase transfer catalyst promotes the reaction between an alkoxide or phenoxide salt (typically in the aqueous or solid phase) and an alkyl halide (in the organic phase) to form an ether. The general mechanism involves the quaternary ammonium cation pairing with the alkoxide/phenoxide anion and transferring it into the organic phase where it can react with the alkyl halide. While numerous other quaternary ammonium salts like tetrabutylammonium (B224687) bromide and benzyltriethylammonium chloride have been extensively studied and are commercially used for this purpose, specific data on the performance of this compound, such as reaction yields and optimal conditions, are not present in the reviewed literature.

Similarly, in dehydrochlorination reactions, particularly of polymers like poly(vinyl chloride) (PVC), phase transfer catalysts are employed to facilitate the removal of hydrogen chloride. The catalyst aids in the transport of a basic anion (e.g., hydroxide) from the aqueous phase to the organic polymer phase to effect the elimination reaction. Again, while the principle of PTC is well-established in this application, specific research detailing the catalytic efficiency and reaction kinetics for this compound is not available.

The potential of this compound as a phase transfer catalyst can be inferred from its structure. The presence of a long dodecyl chain and a benzyl (B1604629) group attached to the pyridinium cation imparts significant lipophilicity, which is a crucial characteristic for a phase transfer catalyst to be soluble and effective in the organic phase. The pyridinium moiety provides the necessary ionic character to interact with anions in the aqueous phase. However, without empirical data from dedicated research studies, any discussion on its specific catalytic activity, efficiency, and potential advantages over other established phase transfer catalysts remains speculative.